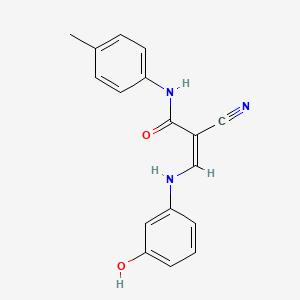
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide, also known as CTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and proliferation. (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, and detection of proteins and enzymes in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to be selective in its targeting of cancer cells, which could potentially lead to fewer side effects in cancer treatment. However, one limitation of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide is its limited solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide research, including further studies on its anticancer properties and potential use as a drug candidate for cancer treatment. Additionally, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide could be further studied for its potential applications in materials science and biological research, such as the development of functional materials and the detection of proteins and enzymes in biological samples. Further research is also needed to fully understand the mechanism of action of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide and its effects on biochemical and physiological processes.
Méthodes De Synthèse
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide can be synthesized through a simple one-pot reaction between 3-aminophenol, p-toluidine, and acrylonitrile in the presence of a base catalyst. The resulting product can be purified through column chromatography to obtain pure (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide.
Applications De Recherche Scientifique
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. In materials science, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been used as a building block for the synthesis of functional materials. In biological research, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been used as a probe for the detection of proteins and enzymes.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyanilino)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-5-7-14(8-6-12)20-17(22)13(10-18)11-19-15-3-2-4-16(21)9-15/h2-9,11,19,21H,1H3,(H,20,22)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYPNBJPEFZFGB-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CNC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\NC2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)


![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)

![2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B2664007.png)
![1-[(4-Chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2664009.png)
![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2664015.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![(3-Fluoropyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664021.png)